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Compound of Interest

Compound Name: TAK-659

Cat. No.: B612049

Technical Support Center: TAK-659

This technical support center provides guidance for researchers, scientists, and drug
development professionals on adjusting the treatment schedule of TAK-659 (mivavotinib) in
long-term studies. The information is presented in a question-and-answer format to address
specific issues that may be encountered during experimental protocols.

Troubleshooting and FAQs

1. What is the typical starting dose and schedule for TAK-659 in clinical studies?

In phase | and Il clinical trials, TAK-659 has been administered orally in 28-day cycles.[1] The
starting dose has varied, with some studies initiating at 60 mg once daily (QD).[1] The
maximum tolerated dose (MTD) has been established at 100 mg QD in several studies
involving patients with B-cell lymphomas.[1][2][3] Dose escalation cohorts have investigated
ranges from 60 mg to 120 mg QD.[1][2] In studies involving patients with acute myeloid
leukemia (AML), both once-daily and twice-daily (BID) regimens have been explored, with a
recommended phase Il dose of 140 mg QD and an MTD of 60 mg BID in that patient
population.[4]

2. What are the most common reasons for adjusting the TAK-659 treatment schedule?

Treatment schedule adjustments, including dose interruptions, reductions, or discontinuations,
are primarily due to treatment-emergent adverse events (TEAES).[1][5] Many of these are
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asymptomatic and reversible laboratory abnormalities.[1][2] Common TEAES leading to dose
modification include increased amylase, increased lipase, neutropenia, hypophosphatemia,
and elevated aspartate aminotransferase (AST).[1][5][6] In some cases, hemorrhagic events,
particularly at higher doses, have led to discontinuation.[4][6]

3. How should asymptomatic laboratory abnormalities be managed?

A key finding across multiple studies is that many of the common grade >3 TEAES are
asymptomatic laboratory abnormalities, such as increased amylase, AST, and lipase.[2][5]
These have been reported as generally reversible with dose reduction or discontinuation of the
study drug.[5] In some combination therapy studies, it has been suggested that asymptomatic
laboratory abnormalities should be considered artifacts of treatment and not necessarily inform
dose modifications.[7] However, close monitoring is crucial.

4. What is the recommended course of action for managing neutropenia?

Grade =3 neutropenia is a reported TEAE.[5] In clinical studies, the administration of
granulocyte colony-stimulating factor (G-CSF) has been used to manage this adverse event.[5]
Dose interruption or reduction may also be necessary depending on the severity and
persistence of the neutropenia.

5. Are there specific toxicities to monitor for at higher doses?

Yes, at higher doses, certain toxicities may become more frequent or severe. For instance, two
dose-limiting toxicities (asymptomatic lipase elevation) were observed at the 120 mg dose in
one study.[8] In a study with AML patients, grade =3 bleeding events were most frequently
observed at a dose of 80 mg BID, which surpassed the MTD for that regimen.[4][6]

6. What is the pharmacokinetic profile of TAK-659 and how might it influence dosing
schedules?

TAK-659 is absorbed relatively quickly, with a time to maximum concentration (Tmax) of
approximately 2 hours.[1][2] It has a long terminal half-life of about 37 hours.[1][2] This
pharmacokinetic profile supports once-daily dosing.[9] Drug exposure has been shown to
generally increase with doses from 60-120 mg.[1][2] Population pharmacokinetic models have
identified creatinine clearance as a factor influencing the apparent clearance of the drug,
suggesting that renal function could impact drug exposure.[10]
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Data Summary

Table 1. Summary of TAK-659 Dosing Regimens in Clinical Trials

Maximum Tolerated

Dose (MTD) /
Study Population Dosing Regimen Recommended Reference
Phase Il Dose
(RP2D)
60-120 mg Once Daily
B-Cell Lymphoma 100 mg QD [1112][5]

(QD)

Relapsed/Refractory 60-160 mg QD or 60-
] ) ] 140 mg QD (RP2D),
Acute Myeloid 80 mg Twice Daily [4]
_ 60 mg BID (MTD)
Leukemia (AML) (BID)

High-Risk Diffuse

Large B-Cell

Lymphoma (DLBCL) 60-100 mg QD 100 mg QD [7]
in combination with R-

CHOP

Table 2: Common Grade >3 Treatment-Emergent Adverse Events (TEAEs) Associated with
TAK-659
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Frequency in Frequency in Management
Adverse Event Lymphoma AML Patients Strategies Reference
Patients (%) (%) Mentioned
Dose reduction
Increased
29 21 or [5][6]
Amylase . . .
discontinuation
G-CSF
administration,
Neutropenia 27 N/A [5]
dose
modification
Hypophosphate Dose
YPOPTIoSP 26 N/A _ (215
mia modification
] Dose
Increased Lipase  N/A 21 o [6]
modification
Dose
Febrile ) ) )
N/A 56 discontinuation [6][7]

Neutropenia ) )
for infection

Anemia N/A 28 N/A [6]
Platelet Count

N/A 21 N/A [6]
Drop
Hemorrhagic Study

N/A 26 (Grade =3) . _ . [4][6]
Events discontinuation

Experimental Protocols & Methodologies

Dose Escalation and MTD Determination:

A common methodology for determining the MTD in Phase | studies of TAK-659 is the 3+3
dose-escalation design.[1][7] In this design:

» A cohort of 3 patients is enrolled at a specific dose level.
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« If no dose-limiting toxicities (DLTS) are observed, the next cohort is enrolled at a higher dose
level.

« If one of the three patients experiences a DLT, an additional 3 patients are enrolled at the
same dose level.

e The MTD is defined as the dose level at which no more than one of the six patients
experiences a DLT.

Dose-limiting toxicities are typically defined as specific adverse events occurring within the first
cycle of treatment that are considered at least possibly related to the study drug.[4]

Visualizations
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i
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Grade 1-2

Grade 1-2 TEAE Grade 3-4 TEAE

Continue Treatment Consider Dose Interruption, Initiate Supportive Care
with Close Monitoring Reduction, or Discontinuation (e.g., G-CSF for Neutropenia)

Toxicity Resolves or
Improves to Grade <=1?

Resume Treatment at
Same or Reduced Dose

Permanent Discontinuation

Click to download full resolution via product page

Caption: Workflow for TAK-659 Dose Modification Based on TEAEs.
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Caption: Simplified SYK Signaling Pathway and the Point of Inhibition by TAK-659.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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